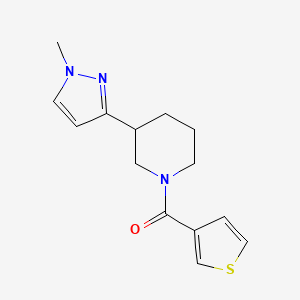

3-(1-methyl-1H-pyrazol-3-yl)-1-(thiophene-3-carbonyl)piperidine

Description

Properties

IUPAC Name |

[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-thiophen-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS/c1-16-7-4-13(15-16)11-3-2-6-17(9-11)14(18)12-5-8-19-10-12/h4-5,7-8,10-11H,2-3,6,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGQLIVYUQDLNAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-pyrazol-3-yl)-1-(thiophene-3-carbonyl)piperidine typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrazole Ring: Starting with a suitable precursor, such as 1-methyl-1H-pyrazole, the pyrazole ring is formed through cyclization reactions.

Introduction of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, often using a thiophene derivative and a suitable coupling agent.

Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving a suitable precursor, such as a piperidine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-pyrazol-3-yl)-1-(thiophene-3-carbonyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using suitable reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Metabolic Disorders

Research indicates that derivatives of piperidine compounds, including those similar to 3-(1-methyl-1H-pyrazol-3-yl)-1-(thiophene-3-carbonyl)piperidine, can inhibit enzymes such as 11β-hydroxysteroid dehydrogenase type 1 , which is implicated in metabolic syndrome. This inhibition can potentially treat conditions like type 2 diabetes and obesity by modulating cortisol levels and improving insulin sensitivity .

Central Nervous System Disorders

The compound shows promise in addressing central nervous system disorders. Studies have highlighted its potential in treating mild cognitive impairment and early stages of dementia, including Alzheimer’s disease. The mechanism involves neuroprotective effects that may stem from its ability to modulate neurotransmitter systems .

Antimicrobial Activity

Preliminary studies have evaluated the antimicrobial properties of similar pyrazole-piperidine derivatives. These compounds have demonstrated significant activity against various bacterial strains, suggesting that this compound may serve as a lead compound for developing new antimicrobial agents .

Data Tables

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Metabolic Disorders | Inhibition of 11β-hydroxysteroid dehydrogenase type 1 | Improved insulin sensitivity, weight management |

| Central Nervous System Disorders | Neuroprotective effects | Potential treatment for Alzheimer's disease |

| Antimicrobial Activity | Inhibition of bacterial growth | Development of new antimicrobial agents |

Case Study 1: Inhibition of Metabolic Syndrome

A study evaluated the effects of piperidine derivatives on metabolic syndrome parameters in diabetic rats. The results indicated a significant reduction in blood glucose levels and improvement in lipid profiles, attributed to the inhibition of cortisol synthesis through enzyme modulation .

Case Study 2: Neuroprotective Effects

In vitro studies have shown that compounds similar to this compound can protect neuronal cells from oxidative stress. This property is crucial for developing therapies aimed at neurodegenerative diseases .

Case Study 3: Antimicrobial Efficacy

A series of experiments tested the antimicrobial efficacy of synthesized pyrazole derivatives against common pathogens. The results revealed that certain derivatives exhibited potent antibacterial activity comparable to established antibiotics, indicating their potential as new therapeutic agents .

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-pyrazol-3-yl)-1-(thiophene-3-carbonyl)piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Substituent Analysis of Piperidine Derivatives

The table below highlights key structural analogs and their substituent differences:

*Calculated based on molecular formula.

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The thiophene-3-carbonyl group in the target compound provides electron-rich aromaticity, contrasting with the electron-withdrawing pentafluorophenyl group in ’s benzoate derivative .

- Positional Effects : Substitution at the 3-position (target compound) versus 4-position (’s analog) may alter piperidine ring conformation and intermolecular interactions .

Physicochemical Properties (Inferred)

| Property | Target Compound | 1-Benzyl-3-[(tert-Boc)amino]piperidine-3-carboxylic acid | Pentafluorophenyl Benzoate |

|---|---|---|---|

| LogP (Predicted) | ~2.5 (moderate lipophilicity) | ~3.1 (higher due to benzyl/tert-Boc) | ~3.8 (fluorine enhances) |

| Solubility | Low in water | Low (carboxylic acid may improve at high pH) | Very low (fluorinated aryl) |

| Metabolic Stability | High (thiophene resistance) | Moderate (tert-Boc cleavage possible) | Low (ester hydrolysis) |

Biological Activity

3-(1-methyl-1H-pyrazol-3-yl)-1-(thiophene-3-carbonyl)piperidine is a compound that combines the pyrazole and thiophene moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 250.33 g/mol. The compound features a piperidine ring linked to a thiophene carbonyl and a methyl-pyrazole group.

| Property | Value |

|---|---|

| Molecular Formula | C13H14N2OS |

| Molecular Weight | 250.33 g/mol |

| Melting Point | 76-78 °C |

| Boiling Point | 366.3 °C (predicted) |

| Density | 1.46 g/cm³ (predicted) |

| CAS Number | 175202-93-4 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including those similar to our compound of interest. For instance, derivatives have shown significant activity against various pathogens, with minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL for certain compounds . The mechanism often involves the disruption of bacterial cell wall synthesis and inhibition of biofilm formation in pathogens like Staphylococcus aureus.

Case Study:

In a study evaluating several pyrazole derivatives, compounds were tested against common bacterial strains. The results indicated that the tested derivatives exhibited potent antibacterial effects, with one compound showing an MIC value significantly lower than traditional antibiotics .

Anticancer Activity

The pyrazole scaffold has been recognized for its anticancer properties, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cell lines. Compounds with similar structures have been reported to affect various cancer types, including lung (A549), colon (HT-29), and breast cancer cells.

Research Findings:

A recent investigation into pyrazole derivatives revealed that they can induce apoptosis through multiple pathways, including the inhibition of anti-apoptotic proteins and activation of caspases . The presence of the thiophene moiety enhances these effects by providing additional interactions with cellular targets.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This activity is crucial in managing conditions like arthritis and other inflammatory diseases.

Mechanism of Action:

Studies suggest that compounds containing both pyrazole and thiophene rings can modulate inflammatory pathways by reducing the expression of NF-kB and other transcription factors involved in inflammation .

Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for 3-(1-methyl-1H-pyrazol-3-yl)-1-(thiophene-3-carbonyl)piperidine, and how can reaction conditions be optimized for higher yield?

Methodological Answer: Synthesis typically involves coupling a pyrazole derivative with a thiophene-carbonyl-piperidine moiety. Key steps include:

- Pyrazole ring formation : Hydrazine reacts with β-diketones under reflux (e.g., ethanol, 80°C) to form the pyrazole core .

- Carbonyl linkage : Amide coupling agents (e.g., EDCI, HOBt) or Schotten-Baumann conditions (thiophene-3-carbonyl chloride + piperidine in dichloromethane/water) .

- Optimization :

Q. How can researchers confirm the molecular structure of this compound using crystallographic methods?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Crystallization : Slow evaporation of saturated solutions in ethanol/water mixtures promotes crystal growth .

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a Bruker D8 Venture diffractometer .

- Refinement : SHELXL software refines positional and thermal parameters. Key metrics:

- Validation : Compare bond lengths/angles with similar structures (e.g., 1-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-one ).

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in biological activity data across different assays for this compound?

Methodological Answer: Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

- Dose-response standardization : Test across a 10-log concentration range (1 nM–100 μM) to identify IC50/EC50 discrepancies .

- Orthogonal assays : Combine enzymatic inhibition (e.g., kinase assays) with cell-based viability assays (MTT, apoptosis markers) .

- Structural analogs : Compare activity of derivatives (e.g., replacing thiophene with furan) to isolate pharmacophore contributions .

- Computational docking : Use AutoDock Vina to predict binding modes in target proteins (e.g., kinases) and validate with mutagenesis studies .

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the thiophene-3-carbonyl group in this compound’s bioactivity?

Methodological Answer: A systematic SAR approach involves:

- Analog synthesis : Replace thiophene with other heterocycles (furan, pyrrole) or modify substituents (e.g., 3-methoxy-thiophene) .

- Pharmacokinetic profiling : Assess LogP (HPLC) and metabolic stability (microsomal assays) to correlate thiophene modifications with ADME properties .

- Biological testing :

- Target engagement : Measure binding affinity (SPR, ITC) against primary targets (e.g., GPCRs).

- Selectivity panels : Screen against related receptors/enzymes to identify off-target effects .

- Data analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.